molecular formula C10H11N3O3 B3201565 1-(6-Nitropyridin-3-yl)piperidin-4-one CAS No. 1019508-29-2

1-(6-Nitropyridin-3-yl)piperidin-4-one

Cat. No.: B3201565
CAS No.: 1019508-29-2
M. Wt: 221.21 g/mol
InChI Key: LNXHZQNFRZOOAW-UHFFFAOYSA-N
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Description

1-(6-Nitropyridin-3-yl)piperidin-4-one is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.22 g/mol It is a derivative of piperidine and pyridine, featuring a nitro group on the pyridine ring and a piperidinone moiety

Preparation Methods

The synthesis of 1-(6-Nitropyridin-3-yl)piperidin-4-one typically involves the reaction of 6-nitropyridine-3-carboxylic acid with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(6-Nitropyridin-3-yl)piperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives and substituted piperidinones.

Mechanism of Action

The mechanism of action of 1-(6-Nitropyridin-3-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and piperidinone moiety play crucial roles in binding to these targets and modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(6-Nitropyridin-3-yl)piperidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the nitro group and piperidinone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-nitropyridin-3-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-9-3-5-12(6-4-9)8-1-2-10(11-7-8)13(15)16/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXHZQNFRZOOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CN=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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